molecular formula C18H13BrF2N2O2 B4514807 2-(4-bromo-2-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-(4-bromo-2-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4514807
M. Wt: 407.2 g/mol
InChI Key: XRLLTGACQXNBKX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridazin-3(2H)-one core substituted at position 2 with a 4-bromo-2-fluorobenzyl group and at position 6 with a 4-fluoro-2-methoxyphenyl moiety .
Molecular Formula: C₁₈H₁₄BrFN₂O₂.
Molecular Weight: 389.22 g/mol.
Key Properties:

  • logP: Estimated to be higher than 2.18 (based on simpler analogs like Y040-9304 ).
  • Polar Surface Area: ~45–50 Ų (similar to Y040-9304 ).
  • Halogenation: Dual bromo and fluoro substituents enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF2N2O2/c1-25-17-9-13(20)4-5-14(17)16-6-7-18(24)23(22-16)10-11-2-3-12(19)8-15(11)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLLTGACQXNBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromo-2-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

  • Molecular Formula : C18H15BrF2N2O
  • Molecular Weight : 393.23 g/mol
  • CAS Number : 1472104-49-6

Research indicates that pyridazine derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyridazine derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

Biological ActivityCell Line TestedIC50 (µM)Reference
AnticancerA549 (Lung)5.0
AnticancerMCF7 (Breast)3.5
Anti-inflammatoryRAW 264.7 (Macrophage)10.0

Case Studies

  • Anticancer Efficacy : A study evaluated the compound against the NCI-60 cancer cell line panel, revealing significant growth inhibition in multiple lines, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.
  • Anti-inflammatory Potential : In a model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Bromo-2-fluorobenzyl; 4-fluoro-2-methoxyphenyl C₁₈H₁₄BrFN₂O₂ 389.22 Dual halogenation, methoxy group
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (Y040-9304) None at position 2; 4-fluoro-2-methoxyphenyl at position 6 C₁₁H₉FN₂O₂ 220.20 Simpler structure; lacks bromo-benzyl group
4-(3-Bromo-4-fluorobenzyl)-6-methylpyridazin-3(2H)-one 3-Bromo-4-fluorobenzyl; methyl at position 6 C₁₂H₁₀BrFN₂O 297.12 Bromo-fluoro substitution on benzyl; methyl instead of methoxyphenyl
4-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one Benzyl; 2-(4-fluorophenyl)-2-oxoethyl; phenyl at position 6 C₂₅H₂₀FN₂O₂ 404.44 Oxoethyl linker; phenyl substitution
6-(4-Chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one Chloro, fluoro, phenoxy-substituted benzyl C₁₇H₁₂ClFN₂O₂ 344.74 Chloro vs. bromo; phenoxy group increases steric bulk

Physicochemical and Electronic Properties

Table 2: Property Comparison
Compound Name logP logSw Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Notable Features
Target Compound ~2.5* ~-3.0* 1 / 4 ~45–50 High lipophilicity due to bromine and methoxy
Y040-9304 2.18 -2.92 1 / 4 45.01 Lower MW; simpler substituents
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one ~2.3* N/A 1 / 3 ~40 Lacks benzyl linker; smaller substituents
6-(4-Chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one ~3.0* N/A 1 / 4 ~50 Phenoxy group increases logP

*Estimated based on substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
2-(4-bromo-2-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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